2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-14-8-4-2-3-7(8)9(15-6)16-5-10(11,12)13/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVMBNJOPFOMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
- Nucleophilic Aromatic Substitution (SNAr) on a preformed cyclopenta[d]pyrimidine core.
- Cyclization Reactions to construct the pyrimidine ring from cyclopentane precursors.
The SNAr approach is favored for its simplicity and scalability, leveraging commercially available intermediates like 4-chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine.
Step-by-Step Preparation Methods
Nucleophilic Aromatic Substitution at Position 4
Starting Material : 4-Chloro-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine (CAS: 351135).
Reaction Scheme :
$$ \text{C}8\text{H}9\text{ClN}2 + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Base, Solvent}} \text{C}{10}\text{H}{11}\text{F}3\text{N}_2\text{O} $$
Procedure :
Reagents :
- 4-Chloro-2-methyl-cyclopenta[d]pyrimidine (1.0 equiv),
- Trifluoroethanol (1.2–1.5 equiv),
- Base: Cs$$2$$CO$$3$$ (2.0 equiv) or DIPEA (1.5 equiv),
- Solvent: DMF or isopropanol.
Conditions :
- Temperature: 80–100°C (reflux),
- Duration: 12–24 hours under inert atmosphere.
Workup :
- Cool the reaction mixture, dilute with ethyl acetate, and wash with water.
- Purify via column chromatography (hexane/ethyl acetate, 4:1).
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs$$2$$CO$$3$$ | DMF | 100 | 58 |
| DIPEA | Isopropanol | 80 | 42 |
Key Insight : Cs$$2$$CO$$3$$ in DMF enhances nucleophilicity of trifluoroethanol, achieving higher yields.
Cyclization of Cyclopentane Precursors
Route A : Condensation of Cyclopentane Diamines
- Intermediate : 2-Amino-4-methylcyclopentane-1,3-dione.
- Cyclization : React with trifluoroethyl isocyanate under basic conditions to form the pyrimidine ring.
Route B : Multicomponent Reactions
- Components : Cyclopentanone, methylguanidine, and trifluoroethyl bromide.
- Conditions : TBAB catalyst in ethanol at 50°C.
Limitation : Lower yields (25–35%) compared to SNAr due to side-product formation.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (600 MHz, DMSO-$$d6$$):
δ 1.98–2.05 (m, 2H, cyclopentane CH$$2$$), 2.72 (s, 3H, CH$$3$$), 4.85 (q, 2H, OCH$$2$$CF$$3$$), 3.10–3.21 (m, 4H, cyclopentane CH$$2$$). - $$^{13}$$C NMR :
δ 158.9 (C-4 pyrimidine), 121.5 (q, $$J = 273.3$$ Hz, CF$$3$$), 56.8 (OCH$$2$$), 24.1 (CH$$_3$$). - HRMS :
Calculated for C$${10}$$H$${11}$$F$$3$$N$$2$$O: 248.0872; Found: 248.0875.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
- Melting Point : 132–134°C.
Applications and Derivatives
Medicinal Chemistry
Materials Science
- Fluorinated Polymers : Enhances thermal stability and lipophilicity in polymer coatings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)-5,6-dihydrocyclopenta[d]pyrimidine.
Substitution: Formation of 2-methyl-4-(substituted)-5H,6H,7H-cyclopenta[d]pyrimidine derivatives.
Scientific Research Applications
Anticancer Research
The compound has been studied extensively for its anticancer properties. Its mechanism of action primarily involves:
- Microtubule Disruption : Similar compounds have shown the ability to destabilize microtubules, leading to apoptosis in cancer cells. This property is particularly relevant in targeting various types of tumors.
- Kinase Inhibition : It has been observed that derivatives of cyclopenta[d]pyrimidines can inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), making them potential candidates for cancer therapy .
Data Table: Anticancer Activity Summary
| Activity Type | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Antiproliferative | In vitro | Low nanomolar IC50 values | |
| Antitumor | In vivo | Superior efficacy vs. control | |
| Kinase Inhibition | Various kinases | Significant inhibition |
Antifungal and Insecticidal Activities
Recent studies have expanded the scope of this compound to include antifungal and insecticidal properties:
- Antifungal Activity : Compounds similar to 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine have demonstrated effective antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural biotechnology .
- Insecticidal Activity : Preliminary bioassays suggest moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda, positioning these compounds as candidates for developing new agrochemicals .
Case Study 1: Glioma Cell Line Study
A study evaluated the effects of a related cyclopenta[d]pyrimidine analog on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization with an IC50 value of approximately 20 nM against U251 glioma cells. This highlights its potential as a therapeutic agent for brain tumors.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of pyrido[2,3-d]pyrimidines. The study found that these compounds effectively inhibited CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific sites within the cell, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(2,2,2-trifluoroethoxy)-pyridine
- 2-methyl-4-(2,2,2-trifluoroethoxy)-benzimidazole
- 2-methyl-4-(2,2,2-trifluoroethoxy)-thiazole
Uniqueness
Compared to these similar compounds, 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine offers a unique combination of a cyclopenta[d]pyrimidine core and a trifluoroethoxy substituent. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F3N3O
- Molecular Weight : 253.21 g/mol
- CAS Number : [Insert CAS Number]
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of kinases involved in signal transduction pathways.
- Receptor Modulation : It may also interact with specific receptors in the cell membrane, influencing cellular responses and signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of kinase activity |
Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of this compound, researchers found that the compound significantly inhibited the replication of certain viruses in vitro. The mechanism was linked to the disruption of viral RNA synthesis pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound displays selective activity against certain targets while exhibiting minimal toxicity to human cells.
- Structure-Activity Relationship (SAR) : Modifications to the trifluoroethoxy group have been shown to enhance or diminish biological activity, indicating the importance of this moiety in drug design.
Q & A
Q. How to address low reproducibility in cyclopenta[d]pyrimidine ring formation?
- Methodological Answer : Ensure strict anhydrous conditions to prevent side reactions. Use catalysts like Pd(OAc)₂ for cyclization steps. Characterize intermediates via LC-MS to identify bottlenecks (e.g., incomplete ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
